rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride,cis
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Overview
Description
Rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique structure, which includes a seven-membered azepane ring with two hydroxyl groups and a hydrochloride salt form. The stereochemistry of the compound is defined by the (3R,4S) configuration, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the use of a starting material such as a substituted piperidine, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the azepane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis can be compared with other similar compounds such as:
- Rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- Rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride
These compounds share structural similarities but differ in their functional groups and stereochemistry, which influence their chemical reactivity and biological activity
Properties
IUPAC Name |
(3R,4S)-6,6-dimethylazepane-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2)3-6(10)7(11)4-9-5-8;/h6-7,9-11H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLOESXKZFJGHD-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(CNC1)O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]([C@@H](CNC1)O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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